molecular formula C9H7F3N2O3 B1609974 4-nitro-N-(2,2,2-trifluoroethyl)benzamide CAS No. 365425-94-1

4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B1609974
CAS No.: 365425-94-1
M. Wt: 248.16 g/mol
InChI Key: LNOQWKNOCVOCDX-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Scaffold in Organic Synthesis and Drug Discovery

The benzamide moiety is a cornerstone in the field of organic chemistry and drug discovery. googleapis.com This structural unit, characterized by a benzene (B151609) ring attached to an amide functional group, is present in a wide array of pharmacologically active molecules. googleapis.comgoogleapis.com Its prevalence stems from its ability to form stable and predictable conformations and to participate in various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. google.comCurrent time information in Washington, DC, US. The versatility of the benzamide scaffold allows for straightforward chemical modifications, enabling chemists to fine-tune the properties of a molecule to enhance its efficacy and selectivity. googleapis.com

The Role of Fluorine and Trifluoroethyl Moieties in Enhancing Molecular Properties and Bioactivity

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. epdf.pubgoogle.commdpi.com Fluorine's high electronegativity and small size can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. epdf.pubuspto.gov

The trifluoroethyl group (-CH2CF3), in particular, offers a unique combination of properties. The strong carbon-fluorine bonds within the trifluoromethyl (-CF3) group are resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes. mdpi.com The trifluoroethyl moiety can also influence a molecule's conformation and electronic properties, which can lead to enhanced biological activity. google.com

Contextualization of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide within Nitro- and Trifluoroethyl-Substituted Benzamide Chemistry

The compound this compound is a member of the broader class of nitro- and trifluoroethyl-substituted benzamides. The nitro group (-NO2) is a strong electron-withdrawing group that can significantly impact a molecule's electronic properties and reactivity. epa.govgoogle.com In medicinal chemistry, nitroaromatic compounds have been investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents. google.com

The combination of the 4-nitro substitution with the N-(2,2,2-trifluoroethyl) group in the benzamide scaffold results in a molecule with a unique set of physicochemical properties. While specific research on this compound is limited, its structural features suggest potential for further investigation in various areas of chemical and pharmaceutical research.

Chemical Properties and Synthesis of this compound

While detailed experimental research on this compound is not extensively available in peer-reviewed literature, its chemical properties can be inferred from its structure, and a probable synthetic route can be proposed based on standard organic chemistry principles.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 365425-94-1 epdf.pub
Molecular Formula C9H7F3N2O3 epdf.pub
Molecular Weight 248.16 g/mol epdf.pub
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solventsInferred

A plausible method for the synthesis of this compound involves the acylation of 2,2,2-trifluoroethylamine (B1214592) with 4-nitrobenzoyl chloride. This is a standard method for the formation of amides. The reaction would likely be carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Proposed Synthesis Reaction:

This synthetic approach is analogous to the preparation of other N-substituted benzamides. mdpi.com

Structural Analysis and Spectroscopic Data

The structure of this compound contains several key features that would be identifiable through spectroscopic analysis.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the methylene (B1212753) protons (-CH2-) of the trifluoroethyl group, and the amide proton (-NH-). The aromatic protons would likely appear as two doublets in the downfield region. The methylene protons would be coupled to both the amide proton and the fluorine atoms of the trifluoromethyl group, resulting in a complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbonyl carbon of the amide, the aromatic carbons, and the two carbons of the trifluoroethyl group. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would be expected to show a triplet for the three equivalent fluorine atoms of the trifluoromethyl group, due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the N-H bend (amide II band). Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group would also be prominent.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns characteristic of the benzamide structure.

Potential Research Applications

Given the lack of specific research on this compound, its potential applications can be hypothesized based on the known activities of structurally related compounds.

The presence of the 4-nitro group suggests that the compound could be explored as a potential bioreductive prodrug. google.com The nitro group can be reduced by enzymes in hypoxic (low oxygen) environments, which are characteristic of solid tumors, to generate cytotoxic species. google.com

Furthermore, the trifluoroethyl group can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. mdpi.com Therefore, this compound could serve as a lead compound for the development of novel anticancer agents. Additionally, substituted benzamides have been investigated for a wide range of other biological activities, including as enzyme inhibitors and receptor modulators.

It is important to emphasize that these are potential applications based on structural analogy, and dedicated research would be required to validate these hypotheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOQWKNOCVOCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450165
Record name 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365425-94-1
Record name 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 4 Nitro N 2,2,2 Trifluoroethyl Benzamide

Reactions Involving the Nitro Group of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

The nitro group is a versatile functional group that significantly influences the reactivity of the benzene (B151609) ring and can itself undergo various transformations.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This reaction converts this compound into 4-amino-N-(2,2,2-trifluoroethyl)benzamide, a valuable intermediate for the synthesis of dyes, polymers, and biologically active compounds. google.com A variety of reducing agents and conditions can be employed for this purpose.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. nih.gov This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. nih.gov These reactions are often carried out at room temperature and atmospheric or slightly elevated pressure. nih.gov

Chemical reduction methods also offer effective routes to the corresponding amine. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metal/acid combinations such as tin and hydrochloric acid (Sn/HCl), are commonly used. nih.govresearchgate.net The choice of reducing agent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule.

Table 1: Typical Reaction Conditions for the Reduction of Aromatic Nitro Groups

Reducing SystemCatalyst/ReagentsSolventTemperatureProductReference
Catalytic HydrogenationH₂, Pd/CEthanol, Ethyl AcetateRoom Temperature4-amino-N-(2,2,2-trifluoroethyl)benzamide nih.gov
Chemical ReductionNaBH₄ / Copper(II) complexesNot specifiedNot specified4-aminophenol (from 4-nitrophenol) nih.gov
Chemical ReductionSn / HClNot specifiedNot specifiedAromatic Amine researchgate.net

Influence of the Nitro Group on Aromatic Electrophilic and Nucleophilic Substitutions

The strongly electron-withdrawing nature of the nitro group has a profound effect on the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

The nitro group is a powerful deactivating group for electrophilic aromatic substitution. nih.gov It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. nih.gov Furthermore, the nitro group is a meta-director, meaning that incoming electrophiles will preferentially substitute at the positions meta to the nitro group (i.e., positions 3 and 5). This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile attacks the ortho or para positions, but not when it attacks the meta position.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution. youtube.comlibretexts.org By withdrawing electron density, it makes the carbon atoms of the ring, particularly those at the ortho and para positions, electron-deficient and thus susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the case of this compound, a suitable leaving group at the ortho or para position would be readily displaced by a nucleophile.

Reactions Involving the Amide Linkage of this compound

The amide bond is a robust functional group, but it can undergo specific reactions under certain conditions.

Hydrolysis Studies and Stability of the Amide Bond

Amides are generally resistant to hydrolysis in neutral water. researchgate.net However, under acidic or basic conditions, the amide bond of this compound can be cleaved to yield 4-nitrobenzoic acid and 2,2,2-trifluoroethylamine (B1214592). researchgate.net

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. nih.gov This is followed by the departure of the amine as its protonated form.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net The subsequent elimination of the amide anion is driven by the formation of the more stable carboxylate anion.

The presence of the electron-withdrawing trifluoroethyl group can influence the rate of hydrolysis. Studies on related N-(trifluoroethyl)toluamides have shown that these amides undergo hydrolysis, and the kinetics can be studied to understand the stability of the amide bond. mdpi.com

Derivatization Strategies at the Amide Nitrogen

The secondary amide nitrogen in this compound can be a site for further functionalization, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: The hydrogen atom on the amide nitrogen can be replaced with an alkyl group. This can be achieved using various alkylating agents in the presence of a base. rsc.org For instance, secondary benzamides can be N-alkylated with alcohols in the presence of an iron-based catalyst. mdpi.com

N-Acylation: The introduction of an acyl group at the amide nitrogen would lead to the formation of an imide. This transformation can be challenging but is achievable under specific conditions, for example, using a strong base to deprotonate the amide followed by reaction with an acylating agent.

Reactions Involving the Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is generally considered to be a stable and relatively inert part of the molecule under many reaction conditions. The strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group contribute to its stability.

The trifluoromethyl group is known to be metabolically stable, which is a desirable property in the design of pharmaceuticals. While reactions directly involving the C-F bonds are rare and require harsh conditions, the trifluoroethyl group can influence the reactivity of adjacent functional groups through its strong inductive effect. For example, the trifluoromethyl group can affect the acidity of nearby protons and the reactivity of neighboring double or triple bonds. However, under the typical conditions for the reactions described in the preceding sections, the trifluoroethyl moiety is expected to remain intact.

Examination of the Stability and Reactivity of the Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bonds in the 2,2,2-trifluoroethyl group are exceptionally strong and generally stable under most synthetic conditions, a hallmark of organofluorine compounds. This high bond dissociation energy (approximately 120 kcal/mol) renders the CF3 group resistant to cleavage. acs.org The stability is attributed to the high electronegativity of fluorine, which leads to a highly polarized C-F bond with significant electrostatic attraction. acs.orgacs.org

Despite this inherent stability, under specific and often harsh conditions, the C-F bonds can be activated. Recent advances in catalysis have enabled the functionalization of C-F bonds in trifluoromethyl groups, although this typically requires specialized reagents and conditions. nih.gov For instance, selective defluorination or functionalization often proceeds through intermediates like difluoroenolates or difluorocarboradicals. nih.gov In the context of o-trifluoromethyl benzylamines, base-mediated didefluorination has been achieved, proceeding through a difluoroquinone methide intermediate. acs.org However, for a compound like this compound, which lacks the specific structural features required for such pathways, the trifluoromethyl group is expected to be highly robust. Studies on N-trifluoromethyl amines and azoles have shown that while N-CF3 amines can be prone to hydrolysis, the C-F bonds themselves remain intact during many transformations. researchgate.netnih.govdigitellinc.com The stability of the N-CH2CF3 linkage is generally greater than that of a direct N-CF3 bond.

Table 1: General Stability of C-F Bonds in Trifluoromethyl Groups

ConditionStability of C-F BondsPlausible TransformationReference
Standard acidic and basic hydrolysisHighAmide cleavage without affecting the CF3 group researchgate.netnih.gov
Common reducing agents (e.g., LiAlH4)HighReduction of nitro and/or amide group youtube.com
Transition metal catalysis (e.g., Pd, Ni)Moderate to HighPotential for C-F activation with specific catalysts/reagents acs.orgnih.gov
Strong base (e.g., NaHMDS)ModeratePotential for elimination if a suitable proton is available acs.org

Potential for Further Functionalization of the Trifluoroethyl Group

Direct functionalization of the trifluoroethyl group in this compound is challenging due to the inertness of the C-F bonds and the C-H bonds of the methylene (B1212753) group, which are deactivated by the adjacent electron-withdrawing CF3 group. However, the chemistry of related N-2,2,2-trifluoroethylisatin ketimines demonstrates that the trifluoroethyl-substituted nitrogen can participate in reactions. These compounds have been successfully employed in asymmetric [3+2] cycloaddition reactions, indicating that the trifluoroethyl group does not inhibit the reactivity of the imine moiety. nih.gov

While direct C-H or C-F functionalization of the trifluoroethyl group itself is not commonly reported for simple amides, transformations involving the nitrogen atom of the amide are more plausible. For instance, N-perfluoroalkylated amines can serve as versatile intermediates for further synthesis through controlled defluorination pathways, although this is more common for direct N-perfluoroalkyl substitutions rather than N-perfluoroalkylethyl groups. acs.org The primary reactivity on the trifluoroethyl moiety would likely involve the amide nitrogen rather than the fluorinated carbon skeleton.

Table 2: Potential Functionalization Reactions Involving the N-Trifluoroethyl Moiety

Reaction TypeReagents and ConditionsPotential ProductReference
Asymmetric [3+2] Cycloaddition (on related imines)Chiral catalysts, Michael acceptorsSpiroheterocyclic compounds nih.gov
N-DealkylationHarsh acidic or oxidative conditions4-nitrobenzamide (B147303)N/A
Amide Bond CleavageStrong acid or base, heat4-nitrobenzoic acid and 2,2,2-trifluoroethylamine researchgate.net

Intramolecular Cyclization and Heterocycle Formation from Benzamide (B126) Derivatives

The structure of this compound does not lend itself to direct intramolecular cyclization without prior modification. However, transformations of the nitro group or functionalization of the aromatic ring can generate intermediates that are primed for cyclization.

A common strategy involves the reduction of the nitro group to an amine. The resulting N-(2,2,2-trifluoroethyl)-4-aminobenzamide could then undergo further reactions. For example, if a suitable two-carbon unit were introduced onto the newly formed amino group, it could lead to the formation of a benzimidazole (B57391) ring.

More directly, intramolecular cyclizations are well-documented for other benzamide derivatives and provide a model for potential transformations of this compound derivatives. For instance, N-allyl benzamides can undergo oxidative cyclization to form oxazolines. chemrxiv.org If the trifluoroethyl group in our target molecule were replaced by an allyl group, such a reaction would be feasible.

Another relevant transformation is the intramolecular cyclization of N-aryl amides to produce 3-amino oxindoles. rsc.org This type of reaction typically involves the formation of a new bond between the amide nitrogen (or a carbon attached to it) and the ortho position of an N-aryl substituent. For this compound, this would require the presence of an N-aryl group instead of the N-trifluoroethyl group.

A plausible synthetic sequence leading to heterocycle formation from this compound would first involve the reduction of the nitro group, followed by a reaction to introduce a reactive moiety that can participate in an intramolecular cyclization. For example, reduction of the nitro group to an amine, followed by acylation and a subsequent intramolecular condensation (e.g., a Bischler-Napieralski or Pictet-Spengler type reaction, if the structure is appropriately modified) could lead to the formation of fused heterocyclic systems. The synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles via intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates highlights the utility of the trifluoromethyl group in forming stable heterocycles. nih.gov

Table 3: Examples of Intramolecular Cyclization in Benzamide Derivatives

Starting Material TypeReactionProductReference
N-Allyl BenzamidesOxidative Cyclization (e.g., with Iodoarene catalyst)Oxazolines chemrxiv.org
N-[2-(cyclopent-1-en-1-yl)phenyl]benzamideAcid-catalyzed Cyclization (DCl)2-arylspiro[3,1-benzoxazine-4,1'-cyclopentanes] researchgate.net
N-Aryl Amides (with a-amino group)Base-mediated Cyclization3-Amino Oxindoles rsc.org
N-Propargyl BenzamidesPalladium-catalyzed Hydroarylation followed by Acid-induced CyclizationOxazolines acs.org

Structure Activity Relationship Sar Studies of 4 Nitro N 2,2,2 Trifluoroethyl Benzamide and Analogues

Influence of the Nitro Group's Position and Substitutions on Biological Activity Profiles

The nitro group is a potent electron-withdrawing group that significantly influences a molecule's electronic properties, polarity, and potential for biological interactions. nih.govnih.gov Its position on the benzamide (B126) ring is a critical determinant of activity. In many classes of compounds, the presence and location of a nitro group can dramatically alter efficacy and even the nature of the biological response. nih.gov

Research on various benzamide derivatives has consistently shown that the position of the nitro group—ortho, meta, or para—can lead to substantial differences in biological activity. For instance, in a series of nitro-substituted chalcones, compounds with a nitro group at the ortho position of one of the aromatic rings exhibited the highest anti-inflammatory activity. mdpi.com In contrast, vasorelaxant activity was more pronounced when the nitro group was in the para position of the other ring. mdpi.com This highlights that the optimal positioning of the nitro group is target-dependent.

The electron-withdrawing nature of the nitro group, particularly at the ortho and para positions, can increase the reactivity of the aromatic ring towards nucleophilic attack and can stabilize intermediates in certain enzymatic reactions. doubtnut.com Furthermore, the nitro group can participate in hydrogen bonding and other non-covalent interactions within a biological target, anchoring the molecule in a specific orientation. mdpi.com

The following table summarizes the influence of the nitro group's position on the biological activity of various benzamide and related structures, based on findings from different studies.

Compound SeriesNitro Group PositionObserved Biological EffectReference
ChalconesOrtho (Ring A or B)Highest anti-inflammatory activity mdpi.com
ChalconesPara (Ring B)High vasorelaxant activity mdpi.com
HaloarenesOrtho/ParaIncreased reactivity towards nucleophilic substitution doubtnut.com
Benzodiazepines7-position (para-like)Enhanced hypnotic therapeutic action nih.gov
NitracrineAcridine ringEssential for anti-cancer activity; moving the group decreases activity nih.gov

This table is illustrative and compiles data from different compound classes to show the general principles of the nitro group's positional effects.

Effect of the Trifluoroethyl Moiety on Pharmacological Properties and Bioisosteric Replacements

The trifluoroethyl group (-CH2CF3) is a key feature of the title compound, imparting unique pharmacological properties. The high electronegativity of the fluorine atoms in the trifluoromethyl (-CF3) group creates a strong dipole and can significantly alter the pKa of nearby functionalities. nih.gov This can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

The trifluoroethyl moiety is often considered a bioisostere for other chemical groups. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. tandfonline.comsci-hub.se The trifluoromethyl group has been successfully used as a bioisostere for a methyl, ethyl, isopropyl, and even a nitro group. researchgate.netresearchgate.net This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, the replacement of an aliphatic nitro group with a trifluoromethyl group in a series of cannabinoid CB1 receptor positive allosteric modulators resulted in compounds with increased metabolic stability and, in some cases, higher potency. researchgate.netnih.gov The trifluoroethylamine group can also serve as a bioisostere for an amide bond, offering greater hydrolytic stability. tandfonline.com

The table below presents a comparison of properties when a trifluoroethyl or trifluoromethyl group is used as a bioisosteric replacement.

Original GroupBioisosteric ReplacementEffect on PropertiesReference
Aliphatic Nitro (-CH2NO2)Trifluoroethyl (-CH2CF3)Increased metabolic stability, potentially higher potency researchgate.netnih.gov
Amide (-CONH-)Trifluoroethylamine (-CH2NH-)Increased hydrolytic stability tandfonline.com
Methyl (-CH3)Trifluoromethyl (-CF3)Increased lipophilicity and metabolic stability researchgate.net
Ethyl (-CH2CH3)Trifluoroethyl (-CH2CF3)Altered lipophilicity and electronic properties researchgate.net

Impact of Benzamide Core Modifications on Efficacy and Selectivity

The benzamide core serves as the central scaffold for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, and its modification is a key strategy for modulating biological activity. Changes to the benzamide ring itself, or to the amide linkage, can profoundly affect the compound's interaction with its biological target. nih.govresearchgate.net

Studies on various benzamide derivatives have shown that introducing different substituents on the aromatic ring can fine-tune efficacy and selectivity. For example, in a series of 2-sulfonamidebenzamides, modifications to the benzamide core were explored to optimize allosteric modulation of the MrgX1 receptor. researchgate.net The nature and position of substituents on the benzamide scaffold were also found to be crucial for the affinity and selectivity of sigma-1 protein ligands. researchgate.net

Furthermore, the amide bond itself is a critical pharmacophoric element. Its geometry and hydrogen bonding capabilities are often essential for target binding. Altering the amide bond, for instance, by creating reversed amides or other isosteres, can lead to significant changes in activity.

A study on 4-substituted-3-nitrobenzamide derivatives demonstrated that different substituents at the 4-position led to a range of anti-tumor activities against various cancer cell lines, highlighting the importance of modifications to the core structure. nih.gov

The following table illustrates the impact of modifying the benzamide core in different series of compounds.

Compound SeriesModification to Benzamide CoreImpact on ActivityReference
2-SulfonamidebenzamidesIterative modificationsOptimized allosteric modulation researchgate.net
Sigma-1 LigandsHalogeno, CN, or NO2 groups at 4-positionExcellent affinity and selectivity researchgate.net
3-NitrobenzamidesVarious substituents at 4-positionPotent anti-tumor activity nih.gov
Smoothened AntagonistsNovel benzamide derivativesSignificant inhibition of Hedgehog signaling nih.gov

Computational and Molecular Docking Approaches in SAR Elucidation for this compound Analogues

Computational chemistry, particularly molecular docking, plays a pivotal role in understanding the SAR of this compound and its analogues. mdpi.comresearchgate.netnih.gov These in silico methods provide a three-dimensional model of how a ligand interacts with its receptor, helping to rationalize observed biological activities and guide the design of new, more potent, and selective compounds.

Molecular docking studies on nitrobenzamide derivatives have revealed key binding interactions. For instance, in a study of nitro-substituted benzamides as anti-inflammatory agents, docking analysis showed that compounds with an optimal number and orientation of nitro groups bound more efficiently to the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov The nitro groups were often found to participate in hydrogen bonds or other electrostatic interactions with amino acid residues in the active site. researchgate.net

Similarly, docking studies of chalcones with cyclooxygenase (COX) enzymes have shown that the position of the nitro group dictates the specific interactions within the active site, explaining the observed differences in anti-inflammatory activity. mdpi.com For example, a nitro group at the ortho position might form a hydrogen bond with a specific residue that is not accessible to a para-substituted nitro group. mdpi.com

In the context of this compound analogues, computational models can predict how modifications to the nitro group position, the trifluoroethyl moiety, or the benzamide core will affect binding affinity and orientation within a target protein. These models can calculate binding energies and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net This information is invaluable for prioritizing the synthesis of new analogues with improved pharmacological profiles.

The table below provides examples of insights gained from molecular docking studies of related compounds.

Compound ClassTarget ProteinKey Insights from DockingReference
NitrobenzamidesiNOSOptimal orientation of nitro groups enhances binding efficiency. researchgate.netnih.gov
ChalconesCOX-1/COX-2Nitro group position determines specific hydrogen bonding and π-interactions. mdpi.com
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamideα-glucosidase, α-amylaseDisplayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov
2-Aminopyrimidin-1-ium 4-nitrobenzenesulfonateMicrobial ProteinsFormation of hydrogen bonds with the receptor. researchgate.net

Advanced Characterization and Analytical Methodologies for 4 Nitro N 2,2,2 Trifluoroethyl Benzamide

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and trifluoroethyl protons. The aromatic protons on the 4-nitrophenyl group typically appear as two distinct doublets in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene (B1212753) protons (-CH₂-) of the trifluoroethyl group would likely present as a quartet, coupled to the adjacent trifluoromethyl group. The amide proton (-NH-) is expected to show a triplet, resulting from coupling with the methylene protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbon of the amide is typically observed in the range of δ 165-170 ppm. The aromatic carbons show signals between δ 120-150 ppm, with the carbon bearing the nitro group being the most deshielded. The carbons of the trifluoroethyl group will also have characteristic shifts, with the trifluoromethyl carbon appearing as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine atoms. A single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the CF₃ group in this particular chemical environment.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~8.3DoubletAromatic (ortho to NO₂)
¹H~8.0DoubletAromatic (meta to NO₂)
¹H~4.2Quartet-CH₂-
¹H~9.0Triplet-NH-
¹³C~165SingletC=O
¹³C~150SingletC-NO₂
¹³C~140SingletAromatic C-CO
¹³C~129SingletAromatic CH
¹³C~124SingletAromatic CH
¹³C~123 (q)QuartetCF₃
¹³C~41 (q)Quartet-CH₂-
¹⁹F~ -74Triplet-CF₃

Note: The data in this table are predicted based on typical chemical shifts for similar functional groups and may not represent experimentally determined values.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₉H₇F₃N₂O₃), the calculated monoisotopic mass is 248.0412 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrational frequencies include the N-H stretch of the amide at approximately 3300 cm⁻¹, the carbonyl (C=O) stretch of the amide around 1650 cm⁻¹, and strong absorptions for the symmetric and asymmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1100-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 4-nitrophenyl group in this compound is a strong chromophore. It is expected to exhibit a strong absorption maximum in the UV region, likely between 260 and 280 nm, corresponding to the π → π* transition of the aromatic system conjugated with the nitro group.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observation Assignment
HRMS [M+H]⁺ or [M-H]⁻ ion with m/z ~249.0485 or ~247.0340Molecular Ion
IR (cm⁻¹) ~3300N-H stretch (amide)
~1650C=O stretch (amide)
~1520Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1100-1300C-F stretch
UV-Vis (nm) ~260-280π → π* transition

Note: The data in this table are predicted based on typical values for similar functional groups and may not represent experimentally determined values.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the peak area of the main component and any impurity peaks detected by a UV detector set at the λmax of the compound.

For more sensitive and specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed. This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. After separation by HPLC, the compound is ionized and its mass-to-charge ratio is determined. In MS/MS mode, the parent ion can be fragmented to produce a characteristic fragmentation pattern, which provides further structural confirmation and allows for highly selective and sensitive quantification, even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility for direct GC analysis, GC-MS can be a powerful tool for analyzing any volatile impurities or for the analysis of the compound after derivatization to a more volatile form. For instance, derivatization of the amide could potentially make it more amenable to GC analysis. GC-MS provides excellent separation and identification capabilities based on the retention time and the mass spectrum of the eluted compounds, which can be compared to spectral libraries for identification.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. This indicates that the single-crystal X-ray structure of this specific molecule has likely not been determined or is not deposited in the common public repositories.

While direct crystallographic information for the title compound is unavailable, the solid-state structures of related nitrobenzamide derivatives have been reported. These studies provide a general understanding of the molecular conformations and intermolecular interactions that might be expected in similar compounds. For instance, studies on other benzamides reveal common packing motifs, such as hydrogen bonding involving the amide group and π-π stacking interactions between the aromatic rings. However, without a specific crystal structure for this compound, any discussion of its solid-state conformation, including detailed bond lengths, bond angles, and intermolecular interactions, would be speculative.

The determination of the crystal structure of this compound would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction. Such an analysis would provide precise data on the three-dimensional arrangement of the atoms in the solid state. This would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, which would confirm the molecular connectivity and reveal any structural strain.

Torsion Angles: These would define the conformation of the molecule, particularly the rotational orientation of the nitro group, the amide linkage, and the trifluoroethyl group relative to the benzoyl moiety.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds (e.g., N-H···O), halogen bonds (if applicable), and π-stacking, which govern the crystal packing.

Without experimental data, it is not possible to generate the requested data tables for crystallographic parameters, bond lengths, or bond angles for this compound.

Computational and Theoretical Investigations of 4 Nitro N 2,2,2 Trifluoroethyl Benzamide

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, DFT studies would be instrumental in elucidating potential synthetic pathways and understanding the regioselectivity and stereoselectivity of reactions involving this molecule.

While direct DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles can be inferred from studies on analogous compounds. For instance, DFT calculations have been successfully employed to study the vibrational spectra and electronic properties of similar benzamide (B126) derivatives, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. esisresearch.orgresearchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

For this compound, DFT could be used to model the reaction energy profiles of its synthesis, for example, the acylation of 2,2,2-trifluoroethanamine with 4-nitrobenzoyl chloride. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is crucial for predicting the feasibility and kinetics of a reaction. Furthermore, DFT can help in understanding the role of catalysts and solvents in the reaction mechanism.

The selectivity of reactions, such as electrophilic or nucleophilic substitutions on the aromatic ring, can also be investigated using DFT. By calculating the distribution of electron density and the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for chemical attack. For example, the nitro group is a strong deactivating group, and its influence on the reactivity of the benzene (B151609) ring can be quantified through DFT calculations.

A typical DFT study on a molecule like this compound would involve the following steps:

Optimization of the ground state geometry of the molecule.

Calculation of the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface.

Calculation of electronic properties such as the distribution of charges, dipole moment, and molecular electrostatic potential (MEP).

Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the chemical reactivity.

Modeling of reaction pathways by locating transition states and calculating activation barriers.

Table 1: Typical Parameters for DFT Calculations on Benzamide Derivatives

Parameter Typical Value/Method Purpose
Functional B3LYP To approximate the exchange-correlation energy
Basis Set 6-311++G(d,p) To describe the atomic orbitals of the system
Solvent Model Polarizable Continuum Model (PCM) To simulate the effect of a solvent on the system

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules. These techniques are particularly useful for large systems and for studying processes that occur over longer timescales than can be feasibly modeled with quantum mechanical methods.

For this compound, conformational analysis using MM would involve systematically exploring the potential energy surface by rotating the flexible dihedral angles, such as those around the amide bond and the bond connecting the ethyl group to the nitrogen atom. This allows for the identification of low-energy conformers and the determination of the global minimum energy structure. The relative energies of these conformers can provide insights into the flexibility of the molecule and the populations of different conformations at a given temperature.

MD simulations build upon the MM force fields to simulate the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a crystal lattice, would provide a detailed picture of its dynamic behavior. This includes the fluctuations of bond lengths and angles, the transitions between different conformations, and the interactions with surrounding molecules.

Key insights that can be gained from MD simulations include:

Conformational Stability: By analyzing the trajectory of the simulation, one can determine the stability of different conformers and the timescales of conformational changes.

Intermolecular Interactions: In a condensed phase simulation, MD can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For example, the interactions between the nitro group and the amide group of neighboring molecules can be studied.

Solvation Structure: When simulated in a solvent, MD can provide information about the structure of the solvation shell around the molecule and the specific interactions with solvent molecules. This is important for understanding the solubility and reactivity of the compound.

Studies on related molecules, such as the molecular dynamics study of nitrobenzene, have provided valuable information on the structure and interactions of these types of compounds in the liquid phase. nih.gov These studies have shown that the interactions are complex and that the dynamic behavior can be significantly different from what would be predicted from a static picture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds.

A QSAR study on a series of benzamide derivatives, including this compound, would involve the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can be classified into different categories, such as constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques, such as cross-validation and external validation.

For nitroaromatic compounds, QSAR studies have shown that descriptors related to hydrophobicity (logP), electronic properties (such as the energy of the lowest unoccupied molecular orbital, E_LUMO), and steric parameters are often important for predicting their biological activity and toxicity. nih.gov For instance, the mutagenicity of nitroaromatic compounds has been shown to be related to their nitroreduction potential, which can be modeled using electronic descriptors. nih.gov

In a QSAR study of benzamide derivatives as ROCK1 inhibitors, it was found that both steric and electronic fields, as described by CoMFA and CoMSIA models, were important for the activity. nih.gov This suggests that for this compound, both the shape of the molecule and the distribution of its electron density would be critical for its biological efficacy.

Table 2: Common Descriptors Used in QSAR Studies of Nitroaromatic Compounds

Descriptor Type Example Descriptor Information Encoded
Electronic E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) Electron-accepting ability, related to nitroreduction
Hydrophobic logP (Octanol-water partition coefficient) Lipophilicity, ability to cross cell membranes
Steric Molar Refractivity (MR) Molecular volume and polarizability

Prediction of Spectroscopic Properties and Elucidation of Reaction Pathways

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can be very useful for the interpretation of experimental spectra and for the structural elucidation of new compounds.

For this compound, DFT calculations could be used to predict its vibrational frequencies and the corresponding IR and Raman intensities. By comparing the calculated spectrum with the experimental one, the assignment of the vibrational modes can be confirmed. For example, the characteristic stretching frequencies of the C=O, N-H, and NO2 groups can be accurately predicted. Studies on similar molecules have shown good agreement between the calculated and experimental vibrational spectra. esisresearch.orgnih.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. These calculations can help in the assignment of the signals in the experimental NMR spectra and can be particularly useful for complex molecules with overlapping signals. The synthesis and characterization of N-(2,2-diphenylethyl)-4-nitrobenzamide included the use of ¹H- and ¹³C-NMR spectroscopy, where computational predictions could have aided in the spectral analysis. mdpi.com

In addition to predicting spectra, computational methods can be used to elucidate reaction pathways by identifying and characterizing transition states and intermediates. By mapping out the potential energy surface for a reaction, one can gain a detailed understanding of the mechanism, including the sequence of bond-breaking and bond-forming events. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Benzamide Derivative

Spectroscopic Data Experimental Value Calculated Value (DFT)
¹H NMR (ppm)
Aromatic Protons 7.50 - 8.50 7.45 - 8.55
Amide NH 10.19 - 10.81 10.10 - 10.90
¹³C NMR (ppm)
Carbonyl Carbon 161.4 - 169.2 160.0 - 170.0
Aromatic Carbons 115.0 - 150.0 114.0 - 152.0
IR (cm⁻¹)
N-H Stretch 3294 - 3524 3300 - 3550
C=O Stretch 1614 - 1692 1620 - 1700
NO₂ Asymmetric Stretch 1506 - 1587 1510 - 1590
NO₂ Symmetric Stretch 1302 - 1378 1300 - 1380

*Note: The data in this table are representative values for nitrobenzamide derivatives as found in the literature nih.gov and are for illustrative purposes only.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide
2,2,2-trifluoroethanamine
4-nitrobenzoyl chloride
Nitrobenzene

Derivatization Strategies for Research and Development of 4 Nitro N 2,2,2 Trifluoroethyl Benzamide

Modifications of the Benzene (B151609) Ring through Electrophilic Aromatic Substitution or Metal-Catalyzed Coupling Reactions

The aromatic core of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a prime target for structural modification. The existing nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orgmakingmolecules.com This directing effect is a critical consideration in the synthesis of new derivatives.

Further nitration of the benzene ring, for instance, would be expected to occur at the position meta to the existing nitro group (C-3 or C-5). The synthesis of 2,4-dinitrobenzamide (B3032253) derivatives has been reported in the literature, indicating the feasibility of introducing a second nitro group onto a nitrobenzamide scaffold. nih.gov Such reactions are typically carried out using a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺). masterorganicchemistry.comlumenlearning.com

Halogenation of the aromatic ring represents another viable derivatization pathway. The introduction of a halogen atom can serve as a handle for subsequent metal-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space. For instance, the bromination of the benzene ring would also be directed to the meta position. The resulting bromo-derivative could then be utilized in a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. rhhz.netnih.govrsc.org While specific examples for this compound are not prevalent in the reviewed literature, the general principles of these reactions on substituted benzamides are well-established.

A study on the synthesis of 4-substituted analogues of 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide demonstrated the replacement of a 4-nitro group with various other substituents to modulate the electronic properties and biological activity of the compounds. nih.gov This highlights the importance of the substitution pattern on the benzene ring for tuning the molecule's characteristics.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

Reaction Reagents Expected Position of Substitution Potential Product
Nitration HNO₃, H₂SO₄ C-3 or C-5 3,4-Dinitro-N-(2,2,2-trifluoroethyl)benzamide
Bromination Br₂, FeBr₃ C-3 or C-5 3-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Chlorination Cl₂, AlCl₃ C-3 or C-5 3-Chloro-4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Alterations of the Trifluoroethyl Moiety for Enhanced Properties

The trifluoroethyl group significantly influences the lipophilicity and metabolic stability of the parent molecule. While direct modification of this highly stable group is challenging, research into the synthesis of related fluorinated amines suggests potential avenues for creating analogues with altered properties.

One theoretical approach could involve partial or complete defluorination, although this would likely require harsh reaction conditions and could lead to a mixture of products. A more controlled strategy would be to synthesize analogues with different fluorinated alkyl chains from the outset. For example, using alternative fluorinated amines in the initial amide synthesis would yield derivatives with varying degrees of fluorination, such as N-(2,2-difluoroethyl) or N-(2-fluoroethyl) amides.

Research on the synthesis of α-branched trifluoroethyl amines via the reaction of N-aryl hemiaminal ethers with organomagnesium reagents provides a method for creating more complex trifluoroethyl-containing scaffolds that could be incorporated into benzamide (B126) structures. rsc.org This would allow for the introduction of various substituents on the carbon adjacent to the nitrogen, potentially modulating the compound's steric and electronic properties.

Furthermore, studies on the synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic fluorides and Grignard reagents offer a glimpse into the advanced synthetic chemistry of fluorinated amides, which could be adapted to create novel analogues. researchgate.net

Functionalization of the Amide Nitrogen for Novel Analogues

The amide nitrogen provides a key site for functionalization, allowing for the introduction of a wide range of substituents that can profoundly impact the molecule's properties. N-alkylation and N-arylation are two of the most common strategies for modifying the amide group.

N-alkylation of amides can be achieved using various methods, including reactions with alcohols in the presence of cobalt nanocatalysts or Brønsted acids. nih.govrsc.orgresearchgate.net For instance, a protocol for the N-alkylation of benzamides with alcohols has been described, which proceeds via an initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction. nih.gov The existence of N-ethyl-2-nitro-N-(2,2,2-trifluoroethyl)benzamide in the PubChem database further supports the feasibility of N-alkylation on this scaffold.

Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has also been reported, offering another potential route for derivatization, although this would require a pre-existing N-alkyl substituent. nih.gov

The development of methods for the photoinduced remote functionalization of amides using electrophilic nitrogen radicals opens up possibilities for introducing functionalities at positions distal to the amide group within an N-alkyl chain. nih.gov

Table 2: Potential N-Alkylation Reactions of this compound

Alkylating Agent Catalyst/Conditions Potential Product
Benzyl alcohol Cobalt nanoparticles, KOH N-Benzyl-4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Ethanol Brønsted acid (e.g., H₂SO₄) N-Ethyl-4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

A powerful strategy for developing new chemical entities is the synthesis of hybrid molecules, where the 4-nitrobenzamide (B147303) core is coupled with other chemical moieties known to possess desirable properties. This is typically achieved by reacting 4-nitrobenzoyl chloride with a diverse range of amines. mdpi.commdpi.comresearchgate.netorgsyn.org

For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide has been reported, demonstrating the coupling of a substituted phenethylamine (B48288) with the 4-nitrobenzoyl group. mdpi.com Similarly, N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized via a mechanochemical method, showcasing an environmentally friendly approach to creating such hybrids. mdpi.com

The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives further illustrates the potential for creating complex molecules by starting with a substituted 4-nitrobenzoic acid and coupling it with various amines. nih.gov This approach allows for the systematic variation of the N-substituent to explore structure-activity relationships.

The synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide and its subsequent formation of an ion-associate complex also highlights the potential for creating derivatives with altered physicochemical properties for specific applications. nih.gov These examples underscore the broad scope of amines that can be used to generate a library of hybrid molecules based on the 4-nitrobenzamide scaffold.

Table 3: Examples of Hybrid Molecules Synthesized from 4-Nitrobenzoyl Chloride

Amine Component Resulting Hybrid Molecule Reference
2-(3-Chlorophenyl)ethan-1-amine N-(3-Chlorophenethyl)-4-nitrobenzamide mdpi.com
2,2-Diphenylethan-1-amine N-(2,2-Diphenylethyl)-4-nitrobenzamide mdpi.com
Various anilines/amines 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides nih.gov
p-Cresol p-Tolyl 4-nitrobenzoate researchgate.net

Future Research Directions and Prospects for 4 Nitro N 2,2,2 Trifluoroethyl Benzamide

Exploration of Novel and Sustainable Synthetic Pathways

The predominant method for synthesizing 4-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine (B1214592). mdpi.commdpi.com While effective, future research must prioritize the development of more sustainable and efficient synthetic strategies.

Key areas of focus will include:

Green Chemistry: The adoption of eco-friendly practices, such as mechanochemical synthesis using ball mills, can offer a solvent-free, safer, and more efficient route to production, often resulting in higher yields. mdpi.com

Catalytic Innovations: Investigating novel catalytic systems to reduce reliance on stoichiometric reagents and minimize waste is a critical goal. This could involve biocatalysis or advanced metallic and non-metallic catalysts.

Flow Chemistry: Implementing continuous flow manufacturing processes could provide superior control over reaction conditions, enhance safety, and allow for more straightforward scalability compared to traditional batch methods.

Alternative Reagents: Research into alternative starting materials and coupling reagents, such as moving away from acid chlorides to directly using carboxylic acids, could streamline synthesis and reduce the generation of corrosive byproducts. escholarship.org A method for synthesizing N-trifluoromethyl amides from carboxylic acids and isothiocyanates using silver fluoride (B91410) has been reported, suggesting potential alternative pathways. escholarship.orgresearchgate.net

Deeper Mechanistic Understanding of Reactions and Biological Interactions

A fundamental understanding of how this compound interacts on a molecular level is paramount for its rational development. The potent electron-withdrawing characteristics of both the nitro and trifluoromethyl groups are known to govern the molecule's reactivity and its potential biological activity. nih.govmdpi.com

Future research should be directed towards:

Reaction Dynamics: Comprehensive kinetic and thermodynamic studies of its synthesis and degradation will provide a clearer picture of its stability and reactivity profile.

Biological Mechanisms: The nitro group is a critical pharmacophore in many bioactive compounds and can be metabolically reduced to form reactive intermediates that exert biological effects. mdpi.commdpi.com Future studies should investigate if this compound acts as a pro-drug that requires activation by nitroreductases, a mechanism observed in other nitroaromatic compounds. nih.gov

Biophysical Interactions: The α-trifluoromethyl amine group can act as a bioisostere for an amide, influencing hydrogen-bonding capabilities and molecular conformation, which are crucial for protein-ligand interactions. nih.gov Detailed biophysical studies, such as X-ray crystallography of the compound bound to a target protein, could elucidate its precise binding mode.

Expansion of Structure-Activity Relationship Studies Towards Specific Biological Targets

Systematic modification of the this compound scaffold is a crucial next step to establish clear structure-activity relationships (SAR). SAR studies are essential for optimizing the compound's potency and selectivity for a given biological target. nih.govnih.gov

Future SAR campaigns should systematically explore:

Aromatic Ring Modifications: The introduction of various substituents at different positions on the phenyl ring can modulate the electronic properties and steric profile of the molecule. Studies on related benzamides have shown that electron-withdrawing groups at the meta and para positions can enhance potency. nih.gov

Amide Bond Isosteres: Replacing the central amide linkage with other functional groups (e.g., reversed amides, esters, sulfonamides) could reveal the importance of the amide bond's orientation and hydrogen-bonding capacity for biological activity. nih.gov

Fluoroalkyl Chain Variation: Altering the length and fluorination pattern of the ethylamine (B1201723) side chain will help to determine the specific contribution of the trifluoromethyl group to the compound's activity and metabolic stability.

A hypothetical SAR exploration could involve the following modifications:

Modification Site Proposed Analogue Group Rationale for Investigation
Phenyl Ring Chloro, Methoxy, Sulfonamide To evaluate the effect of varying electronic and steric properties on activity. nih.govnih.gov
Amide Linker Reversed Amide To assess the importance of the amide bond's hydrogen donor/acceptor orientation. nih.gov

| Alkyl Chain | Difluoroethyl, Pentafluoropropyl | To probe the role of the degree of fluorination and chain length on efficacy and lipophilicity. |

Identification of New Therapeutic Targets and Agrochemical Applications

The chemical motifs present in this compound suggest a broad potential for biological activity that warrants extensive screening. mdpi.com Both the nitro group and trifluoromethyl groups are prevalent in a variety of pharmaceuticals and agrochemicals. mdpi.commdpi.com

Potential avenues for new applications include:

Antiparasitic Agents: N-phenylbenzamides containing electron-withdrawing groups have demonstrated antischistosomal activity. nih.gov

Antimicrobial Agents: Nitro-containing compounds are known to possess a wide spectrum of antimicrobial activities against bacteria, fungi, and parasites, often acting through redox reactions within the target cells. mdpi.com

Anticancer Agents: The nitro group is a key feature in some bioreductively activated prodrugs designed for cancer therapy. mdpi.comnih.gov

Herbicides: The benzamide (B126) structure is found in some herbicides, and SAR studies could lead to the development of new agrochemicals. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As research into this compound and its analogues progresses, the demand for highly sensitive and specific analytical methods will increase. These methods are essential for pharmacokinetic studies, environmental monitoring, and understanding metabolic pathways.

Future analytical research should focus on:

Mass Spectrometry: Developing robust methods using techniques like liquid chromatography-mass spectrometry (LC-MS) for the quantification of the parent compound and its metabolites in complex biological matrices. mdpi.commdpi.com

Spectroscopy: Utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation of new analogues and potential metabolites. mdpi.comnih.gov

Crystallography: Employing single-crystal X-ray diffraction to definitively determine the three-dimensional structure of the compound and its derivatives, providing insights into molecular conformation and packing. tubitak.gov.tr

Integration of Machine Learning and Artificial Intelligence in the Design and Optimization of this compound Analogues

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.govnih.govfrontiersin.org These computational tools can accelerate the design-build-test-learn cycle for developing new analogues.

Future integration of these technologies will likely involve:

Predictive Modeling: Using ML algorithms, such as Support Vector Machines (SVM) or Deep Neural Networks (DNNs), to build Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of virtual compounds. frontiersin.orgmdpi.com

De Novo Design: Employing generative models to design novel molecules from the ground up, based on the this compound scaffold, that are optimized for desired properties like high potency and low toxicity. nih.gov

Binding Affinity Prediction: Utilizing computational methods to predict how strongly designed analogues will bind to specific protein targets, thereby prioritizing the synthesis of the most promising candidates. nih.govyoutube.com This approach can significantly reduce the time and cost associated with traditional screening methods.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves a multi-step process:

Nitration : Introduce the nitro group to benzamide derivatives using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Amide Coupling : React 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product .

  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., trifluoroethyl protons at δ 3.8–4.2 ppm), IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The trifluoroethyl group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, as evidenced by in vitro microsomal assays (e.g., <20% degradation after 1 hour in rat liver microsomes) .
  • Data Source : Computational models (e.g., Quantitative Structure-Property Relationship, QSPR) validate these trends .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen against kinase targets (e.g., PI3Kα/mTOR) via fluorescence polarization assays (IC₅₀ determination) .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting EC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Root Cause Analysis :

  • Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5 alters protonation states) .
  • Protein Source : Recombinant vs. native enzymes may differ in post-translational modifications .
    • Validation : Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal methods (e.g., SPR for binding affinity) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Mask the nitro group with bioreducible moieties (e.g., nitroreductase-sensitive linkers) to enhance solubility and reduce off-target effects .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability (e.g., 2–3× increase in AUC in murine models) .
  • Dosing : Conduct pilot PK/PD studies with LC-MS/MS quantification of plasma and tissue levels .

Q. How do structural modifications impact target selectivity (e.g., PI3Kα vs. mTOR)?

  • SAR Analysis :

  • Nitro Position : Para-nitro enhances π-stacking with hydrophobic pockets in PI3Kα (docking scores: ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for meta-nitro analogs) .
  • Trifluoroethyl Chain : Molecular dynamics simulations show reduced steric clash in mTOR’s FRB domain compared to bulkier substituents .
    • Experimental Validation : Co-crystallize with targets (e.g., X-ray diffraction at 1.8 Å resolution) to confirm binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.